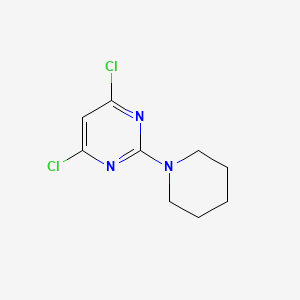

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXXDXQRYCWVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282654 | |

| Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7038-67-7 | |

| Record name | 4,6-Dichloro-2-(1-piperidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7038-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27082 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007038677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7038-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The document details a well-established synthetic protocol, including reaction parameters, quantitative data, and characterization. Additionally, it explores an alternative synthetic strategy and discusses the chemical principles governing the reactivity of the pyrimidine core.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely found in biologically active molecules and pharmaceuticals. The specific compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the presence of two reactive chlorine atoms and a piperidine moiety. These features allow for further functionalization through nucleophilic substitution and cross-coupling reactions, making it a key component in the development of novel therapeutic agents. This guide focuses on a reliable synthetic route to this compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Routes and Methodologies

Two primary synthetic strategies for the preparation of this compound are considered here. The first is a well-documented method starting from 4,6-dichloro-2-(methylsulfonyl)pyrimidine, for which a detailed experimental protocol is provided. The second is a potential route from the more common starting material, 2,4,6-trichloropyrimidine, which presents challenges in regioselectivity.

Synthesis from 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

This method relies on the nucleophilic aromatic substitution (SNAr) of the methylsulfonyl group with piperidine. The methylsulfonyl group at the C2 position of the pyrimidine ring is an excellent leaving group, facilitating its displacement by the amine.

Reaction Scheme:

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acid bases and interact with a wide array of biological targets.[1][2] Dichlorinated pyrimidines are particularly valuable as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This guide provides a technical overview of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine, a molecule of interest for the development of novel bioactive compounds.

The introduction of a piperidine moiety can significantly influence the physicochemical properties and biological activity of a molecule, often enhancing its solubility, metabolic stability, and receptor binding affinity. Piperazine and its derivatives, which are structurally related to piperidine, have a long history in chemotherapy and are known to possess a wide range of biological activities.[5]

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not available. The following table summarizes expected physicochemical properties based on the parent compound, 4,6-Dichloropyrimidine (CAS: 1193-21-1), and other related substituted pyrimidines.[3][6][7][8]

| Property | Predicted Value / Characteristic | Reference Analogue |

| Molecular Formula | C9H11Cl2N3 | - |

| Molecular Weight | 232.11 g/mol | - |

| Appearance | Likely a white to off-white or pale yellow solid | 4-Amino-2,6-dichloropyrimidine[8] |

| Melting Point | Expected to be a crystalline solid with a defined melting point | 4,6-Dichloropyrimidine (65-67 °C)[9] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) and slightly soluble in water. | 2,4-Dichloropyrimidine[10] |

| 1H NMR | Aromatic proton signal expected around δ 6.5-7.5 ppm. Aliphatic protons of the piperidine ring expected in the δ 1.5-4.0 ppm range. | 4,6-Dichloropyrimidine shows aromatic protons at δ 8.82 and 7.46 ppm.[11] |

| 13C NMR | Aromatic carbons of the pyrimidine ring and aliphatic carbons of the piperidine ring would be observable. | General chemical shift ranges for substituted pyrimidines. |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 231 and 233 in a ~9:6:1 ratio due to the two chlorine isotopes. | Isotopic pattern of dichlorinated compounds.[7] |

| IR Spectroscopy | Characteristic peaks for C-Cl, C=N, and C-N stretching vibrations. | IR data for 4,6-Dichloropyrimidine is available.[12] |

Experimental Protocols: Synthesis

The most probable synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a trichloropyrimidine precursor. The reactivity of the chlorine atoms on the pyrimidine ring can vary depending on their position. In 2,4,6-trichloropyrimidine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack by amines under controlled conditions.[13]

Proposed Synthesis of this compound

Reaction: Nucleophilic Aromatic Substitution (SNAr)

Starting Materials:

-

2,4,6-Trichloropyrimidine

-

Piperidine

-

A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM))

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 to 2.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of piperidine (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: The regioselectivity of the substitution can be influenced by the reaction temperature and the nature of the base and solvent. Careful optimization may be required to favor substitution at the 2-position.

Applications in Drug Discovery and Research

While specific biological data for this compound is not documented, its structural motifs are present in many biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][14]

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The dichlorinated nature of the target compound makes it an excellent starting point for further functionalization at the 4 and 6 positions to explore structure-activity relationships (SAR) against various kinases.

-

Antimicrobial Agents: The incorporation of a piperidine or related heterocyclic moieties into a pyrimidine core has been shown to yield compounds with significant antibacterial and antifungal activities.[5][15]

-

Central Nervous System (CNS) Activity: Pyrimidine derivatives have also been investigated for their potential as CNS-active agents.[15]

The title compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in various disease models. The two remaining chlorine atoms can be selectively substituted in subsequent reactions to generate a diverse range of derivatives.

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Diagram 2: Structure-Activity Relationship (SAR) Logic

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. srinichem.com [srinichem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 10. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 11. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 12. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 13. zenodo.org [zenodo.org]

- 14. wjarr.com [wjarr.com]

- 15. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine. This compound is of interest to researchers in medicinal chemistry and drug development as a potential building block for the synthesis of novel therapeutic agents. The information presented herein is curated from available scientific literature and predictive models based on analogous structures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimental data for this specific molecule is limited in publicly accessible databases, the provided information is based on a combination of reported data for closely related analogues and spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.84 | Singlet | - | H-5 (pyrimidine ring) |

| ~3.69 | Triplet | 5.7 | α-CH₂ (piperidine ring) |

| ~1.62 | Multiplet | - | β, γ-CH₂ (piperidine ring) |

Predicted solvent: DMSO-d₆. Data is partially based on a reported spectrum for a similar 2-piperidinyl pyrimidine product.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C-2 (pyrimidine ring) |

| ~161.5 | C-4, C-6 (pyrimidine ring) |

| ~105.0 | C-5 (pyrimidine ring) |

| ~45.0 | α-C (piperidine ring) |

| ~26.0 | β-C (piperidine ring) |

| ~24.5 | γ-C (piperidine ring) |

Note: These are predicted chemical shifts based on the analysis of substituted pyrimidines and piperidine derivatives.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Predicted)

| m/z | Fragmentation |

| 233/235/237 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl) |

| 198/200 | [M-Cl]⁺ |

| 150 | [M-piperidine]⁺ |

| 84 | [piperidine]⁺ |

The predicted mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2930-2850 | C-H stretching (aliphatic) |

| ~1550-1580 | C=N stretching (pyrimidine ring) |

| ~1450-1480 | C=C stretching (pyrimidine ring) |

| ~1200-1300 | C-N stretching |

| ~700-800 | C-Cl stretching |

Experimental Protocol: Synthesis of this compound

This section details a plausible experimental protocol for the synthesis of this compound based on established methodologies for the amination of chloropyrimidines.

Materials and Methods

-

Starting Materials: 2,4,6-Trichloropyrimidine, Piperidine, Triethylamine (Et₃N) or other suitable base, Dichloromethane (DCM) or other suitable aprotic solvent.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, standard laboratory glassware, rotary evaporator, column chromatography setup.

Synthesis Workflow

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.1 equivalents) as a base to neutralize the HCl byproduct.

-

Addition of Nucleophile: Cool the reaction mixture to 0°C using an ice bath. Slowly add piperidine (1 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Logical Relationship of Spectroscopic Analysis

References

13C NMR Analysis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. Due to the absence of directly published experimental 13C NMR data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally related compounds, including 2-aminopyrimidine, 4,6-dichloropyrimidine, and piperidine. This approach allows for a reliable estimation of the spectral characteristics of the title compound, providing a valuable resource for its identification and characterization in research and drug development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known substituent effects on the pyrimidine and piperidine rings. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~162 | The C2 carbon is directly attached to the nitrogen of the piperidine ring and two other nitrogen atoms within the pyrimidine ring, leading to a significant downfield shift. This is comparable to the C2 chemical shift in other 2-aminopyrimidines. |

| C4, C6 | ~160 | The C4 and C6 carbons are attached to chlorine atoms, which are strongly electron-withdrawing, causing a substantial downfield shift. Their chemical environment is similar to that in 4,6-dichloropyrimidine. |

| C5 | ~110 | The C5 carbon is situated between two chlorinated carbons, and its chemical shift is expected to be in the aromatic region, influenced by the overall electronic environment of the pyrimidine ring. |

| Cα (Piperidine) | ~45 | The α-carbons of the piperidine ring are adjacent to the nitrogen atom, resulting in a downfield shift compared to the other piperidine carbons. |

| Cβ (Piperidine) | ~26 | The β-carbons are further from the nitrogen and are expected to have a chemical shift typical for a methylene group in a saturated heterocyclic ring. |

| Cγ (Piperidine) | ~24 | The γ-carbon is the most shielded of the piperidine carbons, and its chemical shift is predicted to be the most upfield. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

Mass Spectrometry of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electron ionization mass spectrometry (EI-MS) of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a predictive analysis based on the known fragmentation patterns of its constituent moieties: the dichloropyrimidine core and the piperidine substituent. This document offers a detailed experimental protocol for acquiring the mass spectrum and a thorough examination of the expected fragmentation pathways, quantitative data, and visual representations to aid in the identification and characterization of this molecule.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the piperidine ring and losses from the dichloropyrimidine core. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).

Quantitative Data: Predicted Mass-to-Charge Ratios and Relative Abundances

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed origins in the EI-MS of this compound.

| m/z | Proposed Fragment | Formula | Description of Loss |

| 233/235 | [M]⁺ | [C₉H₁₁Cl₂N₃]⁺ | Molecular Ion |

| 232/234 | [M-H]⁺ | [C₉H₁₀Cl₂N₃]⁺ | Loss of a hydrogen radical |

| 218/220 | [M-CH₃]⁺ | [C₈H₈Cl₂N₃]⁺ | Loss of a methyl radical from the piperidine ring |

| 204/206 | [M-C₂H₅]⁺ | [C₇H₆Cl₂N₃]⁺ | Loss of an ethyl radical from the piperidine ring |

| 198/200 | [M-Cl]⁺ | [C₉H₁₁ClN₃]⁺ | Loss of a chlorine radical |

| 176/178 | [M-C₄H₉]⁺ | [C₅H₂Cl₂N₃]⁺ | Alpha-cleavage of the piperidine ring |

| 147/149 | [C₄HCl₂N₂]⁺ | [C₄HCl₂N₂]⁺ | Dichloropyrimidine cation |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Piperidine cation |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a standard procedure for obtaining an electron ionization mass spectrum of a solid, heterocyclic compound such as this compound.

1. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

A direct insertion probe or a gas chromatograph (GC) for sample introduction.

2. Sample Preparation:

-

Ensure the sample is of high purity to avoid interference from impurities.

-

For direct insertion, a few micrograms of the solid sample are placed in a capillary tube.

-

For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

-

Source Temperature: 200-250 °C (to ensure sample volatilization)

-

Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)

-

Scan Rate: 1-2 scans/second

4. Sample Introduction:

-

Direct Insertion Probe:

-

Insert the probe with the sample into the vacuum lock.

-

Gradually heat the probe to volatilize the sample into the ion source. A typical temperature ramp would be from 50 °C to 300 °C.

-

Acquire spectra continuously during the heating process to capture the spectrum at the optimal vaporization point.

-

-

Gas Chromatography (GC-MS):

-

Inject 1 µL of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound of interest. A typical program might start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

The eluent from the GC is directly introduced into the mass spectrometer's ion source.

-

5. Data Analysis:

-

Identify the molecular ion peak. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a 9:6:1 ratio) will be a key indicator.

-

Analyze the fragmentation pattern to identify characteristic losses and structural motifs.

-

Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Visualizing Fragmentation and Workflows

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental procedure for obtaining the mass spectrum is depicted below.

Caption: Workflow for EI-MS analysis of the target compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive nature of this analysis should be taken into consideration, and empirical data, when acquired, will be essential for definitive structural confirmation. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for this and structurally related compounds.

Solubility Profile of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document focuses on providing a framework for its solubility assessment. This includes qualitative and quantitative data for structurally related compounds to infer potential solubility characteristics and a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological settings. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, solubility significantly impacts bioavailability, formulation, and efficacy. Pyrimidine and its derivatives are known to be soluble in many organic solvents such as alcohols, ether, and most aromatic hydrocarbons[1]. Factors such as temperature and pH can significantly influence the solubility of pyrimidine compounds[1]. Generally, solubility increases with temperature[1][2].

Data Presentation: Solubility of Structurally Related Compounds

Table 1: Qualitative Solubility of a Related Dichloro-dipiperidino-pyrimido[5,4-d]pyrimidine

| Compound Name | Solvent | Qualitative Solubility |

| 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | Chloroform | Slightly Soluble[3] |

Table 2: Quantitative Solubility of Minoxidil (a piperidinopyrimidine derivative)

Minoxidil, which also contains a piperidino-pyrimidine core, exhibits the following solubility profile:

| Solvent | Solubility (mg/mL) |

| Propylene Glycol | 75 |

| Methanol | 44 |

| Ethanol | 29 |

| 2-Propanol | 6.7 |

| Dimethyl Sulfoxide (DMSO) | 6.5 |

| Water | 2.2 |

| Chloroform | 0.5 |

| Acetone | <0.5 |

| Ethyl Acetate | <0.5 |

| Diethyl Ether | <0.5 |

| Benzene | <0.5 |

| Acetonitrile | <0.5 |

Note: The data for Minoxidil is provided for contextual reference due to structural similarities.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[2][4][5][6] This protocol is adapted for the determination of the solubility of this compound.

Materials and Equipment:

-

This compound

-

Selected common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, dichloromethane)

-

Analytical balance (accurate to 0.0001 g)

-

Thermostatic water bath or heating mantle

-

Magnetic stirrer and stir bars

-

Conical flasks or vials with stoppers

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Evaporating dish or pre-weighed vials

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected solvent to a conical flask or vial.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously.

-

Ensure that undissolved solid remains at the bottom of the flask, indicating that the solution is saturated.

-

Seal the flask and allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature using a thermostatic water bath. Continuous stirring is recommended to facilitate equilibrium.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid aspirating any solid particles.

-

For volatile solvents, filtration through a syringe filter can be used to separate the solution from the solid.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the saturated solution into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a gentle stream of nitrogen, or in a rotary evaporator).

-

Once the solvent is evaporated, place the dish or vial in an oven at a temperature below the compound's melting or decomposition point to ensure all residual solvent is removed.

-

Cool the dish or vial in a desiccator to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of dried solute in g / Volume of solution taken in mL) x 1000

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmajournal.net [pharmajournal.net]

Technical Guide: Physicochemical Properties of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and understanding the physicochemical properties of its analogues is crucial for predicting their behavior in biological systems, optimizing reaction conditions, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | - |

| Molecular Weight | 232.11 g/mol | - |

| CAS Number | 216513-83-4 | Inferred from literature |

| Appearance | White solid | [1] |

Quantitative Physicochemical Data

The following table summarizes the available quantitative physical and spectral data for this compound.

| Parameter | Value |

| Melting Point | 73–79 °C |

| Boiling Point | 353.9 ± 42.0 °C (Predicted) |

| Water Solubility | 0.45 g/L (Predicted) |

| LogP | 3.16 (Predicted) |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | DMSO-d₆ | 6.84 | s | - | 1H, pyrimidine-H |

| ¹H | DMSO-d₆ | 3.69 | t | 5.7 | 4H, piperidine-H |

| ¹H | DMSO-d₆ | 1.67–1.58 | m | - | 2H, piperidine-H |

| ¹H | DMSO-d₆ | 1.56–1.45 | m | - | 4H, piperidine-H |

High-Resolution Mass Spectrometry (HRMS)

| Ionization Mode | Calculated m/z | Found m/z |

| ESI+ | 232.0403 ([M+H]⁺) | 232.0417 ([M+H]⁺) |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2,4,6-trichloropyrimidine and piperidine.

Materials:

-

2,4,6-Trichloropyrimidine

-

Piperidine

-

Acetonitrile (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetonitrile at 0 °C is added triethylamine (1.1 eq).

-

Piperidine (1.0 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: A schematic overview of the synthetic procedure for this compound.

Caption: The workflow for the analytical characterization of the synthesized compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and the precise signaling pathways modulated by this compound. However, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, antiviral, and anticancer effects.

Given the structural motifs present in this compound, it is plausible that it could interact with various biological targets. A hypothetical logical relationship for investigating its potential as a kinase inhibitor is presented below.

References

The Influence of Amino Substituents on the Electronic Properties of Dichloropyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile reactivity and inherent electronic properties. The introduction of amino substituents offers a powerful strategy to modulate these properties, influencing factors such as light absorption, fluorescence, and intramolecular charge transfer. This technical guide provides an in-depth analysis of the electronic characteristics of amino-substituted dichloropyrimidines and their analogues, focusing on the interplay between molecular structure and photophysical behavior. It further outlines key experimental and computational protocols for the characterization of these compounds.

Electronic and Photophysical Properties

The electronic properties of the pyrimidine ring are significantly influenced by the nature and position of its substituents. The chlorine atoms at the 4- and 6-positions act as electron-withdrawing groups and provide reactive sites for nucleophilic substitution, often with amines. The introduction of an amino group, a strong electron-donating group, into the dichloropyrimidine system creates a push-pull electronic structure. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the observed photophysical properties.

Substituent Effects on Absorption and Emission

The electronic nature of the amino substituent and any other groups on the pyrimidine ring dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating amino groups raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. The extent of this shift can be fine-tuned by modifying the substituents.

Table 1: Photophysical Data of Selected Amino-Substituted Pyrimidine and Pyridine Derivatives

| Compound Reference | Substituents | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |

| Pyrimidine-Amino Acid (12k)[1] | C4-(4-MeOPh), C2-H | Methanol | 302 | N/A | 384 | 0.22 |

| Pyrimidine-Amino Acid (12j)[1] | C4-(Naphthyl), C2-H | Methanol | 318 | N/A | 380 | 0.11 |

| Pyrimidine-Amino Acid (12g)[1] | C4-(4-MeOPh), C2-Ph | Methanol | 314 | N/A | 314 | <0.01 |

| Pyrimidine-Amino Acid (12f)[1] | C4-(Naphthyl), C2-Ph | Methanol | 312 | N/A | 370 | 0.04 |

| Aminopyridine (1)[2] | C2-(t-butylamino), C6-Ph | Ethanol | 270 | N/A | 480 | 0.34 |

| Aminopyridine (2)[2] | C2-(benzylamino), C6-Ph | Ethanol | 270 | N/A | 480 | 0.44 |

| Aminopyridine (3)[2] | C2-(cyclohexylamino), C6-Ph | Ethanol | 270 | N/A | 480 | 0.31 |

Note: Data extracted from studies on pyrimidine-derived α-amino acids[1] and multisubstituted aminopyridines[2] to illustrate general trends. N/A: Not Available.

Solvatochromism and Environmental Sensitivity

The ICT character of the excited state in these push-pull systems often leads to solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. In many cases, a bathochromic shift is observed in more polar solvents, which stabilize the more polar excited state to a greater extent than the ground state.[1] This sensitivity to the local environment makes these compounds promising candidates for fluorescent probes and sensors. For instance, the fluorescence of some pyrimidine derivatives has been shown to be sensitive to pH, with protonation of the pyrimidine ring leading to fluorescence quenching.[1]

Experimental Protocols

Accurate characterization of the electronic properties of amino-substituted dichloropyrimidines relies on standardized and carefully executed experimental procedures.

Synthesis of Amino-Substituted Dichloropyrimidines

The primary route to these compounds is through nucleophilic aromatic substitution (SNAr) reactions on a dichloropyrimidine core.

General Protocol for SNAr Amination:

-

Reactant Preparation: Dissolve the starting dichloropyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution. If the amine is a salt, a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2-3 equivalents) is required for neutralization.

-

Reaction Conditions: Stir the reaction mixture at temperatures ranging from room temperature to reflux, depending on the reactivity of the amine and the dichloropyrimidine. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., ammonium salt) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amino-substituted dichloropyrimidine.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the electronic transitions of the synthesized compounds.

Protocol for Spectroscopic Measurements:

-

Sample Preparation: Prepare stock solutions of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent(s) within the concentration range of 1-10 µM.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of each diluted solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

-

The molar extinction coefficient (ε) can be determined from a plot of absorbance versus concentration at λ_abs, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).[3][4]

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Record the emission spectrum of each solution by exciting at or near the λ_abs. The emission and excitation slits should be kept narrow (e.g., 2-5 nm) to ensure good spectral resolution.

-

Identify the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method is most commonly employed.[5][6]

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate (in 0.1 M H₂SO₄), fluorescein (in 0.1 M NaOH), and rhodamine 6G (in ethanol).[7]

-

Absorbance Matching: Prepare a series of dilute solutions of both the standard and the sample in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

Fluorescence Measurement:

-

Set the excitation wavelength to be the same for both the sample and the standard.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard under identical instrument conditions (e.g., excitation/emission slit widths).

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

-

Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std).[8]

Computational Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting and interpreting the electronic properties of molecules.

Protocol for TD-DFT Calculation of Electronic Spectra:

-

Geometry Optimization:

-

The ground-state geometry of the molecule is first optimized using DFT. A common choice of functional is a hybrid functional like B3LYP or a range-separated functional like CAM-B3LYP, which often performs well for charge-transfer systems.[9][10]

-

A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[6][9]

-

Solvent effects can be included implicitly using a continuum model like the Polarizable Continuum Model (PCM).

-

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

-

Excited State Calculation (TD-DFT):

-

Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. The same functional, basis set, and solvent model should be used.

-

This calculation provides the theoretical absorption maxima (λ_abs) and helps in assigning the nature of the electronic transitions (e.g., HOMO→LUMO, π→π, n→π, ICT).[11]

-

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum by applying a broadening function (e.g., Gaussian or Lorentzian).

Visualized Workflow

The following diagram illustrates the general workflow for the investigation of the electronic properties of novel amino-substituted dichloropyrimidines.

Caption: Workflow for Synthesis and Characterization.

This guide provides a foundational understanding and practical protocols for investigating the electronic properties of amino-substituted dichloropyrimidines. By combining systematic synthesis, detailed spectroscopic characterization, and robust computational analysis, researchers can effectively explore and harness the potential of these versatile compounds in various scientific and technological applications.

References

- 1. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. iss.com [iss.com]

- 9. mdpi.com [mdpi.com]

- 10. Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochempress.com [biochempress.com]

In-Depth Technical Guide: Stability and Storage of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific stability data for this exact molecule, this guide draws upon established chemical principles of dichloropyrimidine derivatives and related compounds to provide a robust framework for its handling, storage, and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its stability and developing appropriate storage and handling protocols. While specific experimental data for this compound is not extensively published, the properties of structurally similar compounds provide valuable insights.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₉H₁₁Cl₂N₃ | Calculated |

| Molecular Weight | 236.11 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar dichloropyrimidine derivatives which are typically crystalline solids. |

| Melting Point | Not available. For comparison, 4,6-dichloro-2-methylpyrimidine has a melting point of 41.5-45.5 °C. | The piperidinyl group may influence the crystal lattice and thus the melting point. |

| Boiling Point | Not available. For comparison, 4,6-dichloro-2-(methylthio)pyrimidine has a boiling point of 135-136 °C at 14 mmHg. | High boiling point is expected due to the molecular weight and polar nature. |

| Solubility | Expected to be soluble in organic solvents. | General characteristic of similar heterocyclic compounds. |

| pKa | Not available. The pyrimidine ring is weakly basic. | The piperidinyl group will also contribute to the overall basicity. |

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of the dichloropyrimidine core. The two chlorine atoms are susceptible to nucleophilic substitution, which represents the most likely degradation pathway.

Hydrolysis

The presence of chlorine atoms on the pyrimidine ring makes the compound susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack by water or hydroxide ions.

Proposed Hydrolysis Pathway:

Caption: Proposed hydrolytic degradation of this compound.

Photodegradation

Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light. While specific data for the target compound is unavailable, studies on other pyrimidine-containing molecules suggest that photochemical reactions can lead to ring opening or other complex transformations. It is advisable to protect the compound from light.

Thermal Degradation

While many heterocyclic compounds are thermally stable, prolonged exposure to high temperatures can lead to decomposition. The specific degradation products will depend on the conditions, but could involve fragmentation of the piperidine ring or the pyrimidine core.

Recommended Storage and Handling

Based on the chemical properties of related compounds, the following storage and handling guidelines are recommended to ensure the long-term stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. |

| Humidity | Store in a dry environment. Consider storage in a desiccator. | To prevent hydrolysis. |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can promote degradation of the pyrimidine ring. |

Analytical Methods for Stability Assessment

To properly assess the stability of this compound, a stability-indicating analytical method is crucial. Such a method should be able to separate the intact parent compound from any potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common and effective technique for the analysis of pyrimidine derivatives.[1][2] A stability-indicating method would require forced degradation studies to generate potential degradation products and ensure they are resolved from the main peak.

Generic Experimental Protocol for Method Development:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Forced Degradation: The compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[3][4] The HPLC method is then optimized to separate these products from the parent compound.

Workflow for Stability-Indicating HPLC Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and key intermediates involved in the preparation of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine, a crucial scaffold in medicinal chemistry. This document details the primary synthetic route, experimental protocols for the synthesis of its major intermediates, and relevant quantitative data.

Introduction

This compound is a valuable building block in the development of pharmaceutical agents, often utilized for its ability to undergo further functionalization at the chloro-substituted positions. A thorough understanding of its synthesis and the intermediates involved is paramount for efficient and scalable production in a research and development setting. The most prevalent and well-documented synthetic strategy commences with the readily available starting material, barbituric acid.

Primary Synthetic Pathway

The principal synthetic route to this compound is a two-step process. The initial step involves the conversion of barbituric acid to the highly reactive intermediate, 2,4,6-trichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution reaction with piperidine to yield the final product.

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Reactions with 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in a vast array of pharmaceuticals. The reaction offers a broad substrate scope and functional group tolerance, often providing a more efficient and milder alternative to traditional methods of C-N bond formation, such as nucleophilic aromatic substitution (SNAr).[1]

This document provides detailed application notes and protocols for the selective mono-amination of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. The presence of a piperidinyl group at the 2-position, an electron-donating group, influences the reactivity of the C4 and C6 positions, making regioselective amination a key consideration. The following sections detail the reaction mechanism, key parameters, experimental protocols, and representative data for this transformation.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[2][3]

For dichloropyrimidines, the regioselectivity of the amination is a critical aspect. The electronic nature of the substituent at the 2-position plays a significant role in directing the incoming amine to either the C4 or C6 position. In the case of this compound, the electron-donating piperidinyl group is expected to activate the C4 and C6 positions towards nucleophilic attack. Generally, in the amination of 4,6-dichloropyrimidines, mono-amination is readily achieved.[4]

Key Experimental Parameters

Successful Buchwald-Hartwig amination of this compound is dependent on the careful selection of several key parameters:

-

Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)2 and Pd2(dba)3 being common choices.[5] The active Pd(0) catalyst is generated in situ.

-

Ligand: The choice of phosphine ligand is crucial for the efficiency and selectivity of the reaction. Sterically hindered and electron-rich ligands, such as Xantphos, BINAP, and DavePhos, have been shown to be effective in the amination of chloro-heterocycles.[4][6]

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3) are frequently used.[7]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.[3]

-

Temperature: Reaction temperatures generally range from 80 to 110 °C to ensure a reasonable reaction rate.[8]

-

Inert Atmosphere: The reaction is sensitive to oxygen, and therefore, all manipulations should be carried out under an inert atmosphere of nitrogen or argon.[3]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

General Experimental Protocol

The following is a general protocol for the mono-amination of this compound. This protocol should be optimized for each specific amine substrate.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

-

Base (e.g., NaOt-Bu or Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

-

Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.

-

Under a positive pressure of inert gas, add the anhydrous solvent, this compound, and the desired amine.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

-

Characterize the purified product by appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related chloropyrimidines. This data can serve as a guide for the optimization of the amination of this compound.

Table 1: Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [4]

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Adamantylamine | Pd(dba)2 / BINAP | K2CO3 | Dioxane | 100 | 24 | 60 |

| 2 | 2-Adamantylamine | Pd(dba)2 / DavePhos | K2CO3 | Dioxane | 100 | 24 | 45 |

| 3 | 1-(Aminomethyl)adamantane | Pd(dba)2 / Ph-JosiPhos | K2CO3 | Dioxane | 100 | 24 | 55 |

| 4 | N-(1-Adamantyl)ethylamine | Pd(dba)2 / Cy-JosiPhos | K2CO3 | Dioxane | 100 | 24 | 30 |

Table 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [9]

| Entry | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | C4:C2 Ratio |

| 1 | Dibutylamine | Pd(OAc)2 | dppb | LiHMDS | THF | 0 | 5 min | 97 | >99:1 |

| 2 | Morpholine | Pd(OAc)2 | dppb | LiHMDS | THF | -20 | 1 h | 92 | >30:1 |

| 3 | Piperidine | PdCl2(PPh3)2 | - | LiHMDS | THF | 0 | 5 min | 96 | >99:1 |

| 4 | N-Methylaniline | Pd(OAc)2 | dppb | LiHMDS | THF | -20 | 1 h | 88 | 97:3 |

Logical Relationships in Reaction Optimization

The optimization of the Buchwald-Hartwig amination involves the systematic variation of key parameters to achieve the desired outcome. The following diagram illustrates the logical relationships in this process.

Caption: Logical relationships in optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivatives. Careful selection of the palladium precatalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and regioselectivity. The provided protocols and data serve as a valuable starting point for researchers in the development of novel pyrimidine-based compounds for various applications in the pharmaceutical and life sciences. Further optimization may be required for specific amine substrates to achieve optimal results.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Sonogashira Coupling of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The pyrimidine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of halopyrimidines, such as 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, via Sonogashira coupling provides a direct route to novel alkynylpyrimidine derivatives. These derivatives are valuable intermediates in the synthesis of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound, addressing key aspects such as regioselectivity, reaction conditions, and potential applications.

Regioselectivity

The Sonogashira coupling of this compound presents a challenge in regioselectivity, as the two chlorine atoms at the C4 and C6 positions are electronically and sterically distinct. The piperidinyl group at the C2 position, being an electron-donating group, influences the electron density of the pyrimidine ring and, consequently, the reactivity of the two chloro-substituents.

Based on studies of similar heterocyclic systems, such as 4,6-dichloro-2-pyrone, the Sonogashira coupling is expected to proceed with high regioselectivity, favoring substitution at the C6 position .[1][2] This preference is attributed to both kinetic and thermodynamic factors, where the oxidative addition of the palladium catalyst to the C-Cl bond at the 6-position is favored. However, the specific reaction conditions, including the choice of catalyst, ligand, and solvent, can influence the regioselectivity. For some dihalopyrimidines, catalyst-controlled regioselectivity has been observed, where different palladium catalysts can direct the reaction to a specific position.

Applications in Drug Discovery

Alkynylpyrimidines are key intermediates in the synthesis of a wide range of biologically active molecules. The Sonogashira coupling of this compound opens up avenues for the development of novel compounds with potential therapeutic applications, including:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The introduction of an alkynyl group allows for further elaboration to access novel chemical space and target specific kinases involved in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: Functionalized pyrimidines have shown promising activity against various viruses and microbes. The alkynyl moiety can be used as a handle for the introduction of pharmacophores that enhance the biological activity.

-

Molecular Probes: The alkyne functionality can be utilized for the attachment of fluorescent dyes or other reporter groups through "click chemistry," enabling the development of molecular probes for studying biological processes.

Experimental Protocols

The following protocols provide a general guideline for performing the Sonogashira coupling on this compound. Optimization of the reaction conditions may be necessary for specific substrates and desired outcomes (mono- vs. di-alkynylation).

Protocol 1: Mono-alkynylation of this compound

This protocol is designed to favor the selective substitution of one chlorine atom, primarily at the C6 position.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

-

Add the base (2.0-3.0 eq) followed by the terminal alkyne (1.0-1.2 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is aimed at the substitution of both chlorine atoms. This typically requires harsher reaction conditions and a higher excess of the alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add the base (4.0-6.0 eq) followed by the terminal alkyne (2.2-2.5 eq).

-

Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor the reaction progress.

-

Follow steps 5-8 from Protocol 1 to work up and purify the di-alkynylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific alkyne and optimized conditions.

| Entry | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Alkynyl-4-chloro-2-(piperidin-1-yl)pyrimidine | Pd(PPh₃)₄ (3) | - | Et₃N | THF | 65 | 12 | 70-85 |

| 2 | 6-Alkynyl-4-chloro-2-(piperidin-1-yl)pyrimidine | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | DIPA | DMF | 80 | 8 | 75-90 |

| 3 | 4,6-Di(alkynyl)-2-(piperidin-1-yl)pyrimidine | Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 100 | 24 | 50-70 |

| 4 | 4,6-Di(alkynyl)-2-(piperidin-1-yl)pyrimidine | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | DIPA | Dioxane | 100 | 18 | 60-80 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira Catalytic Cycle

Caption: The Sonogashira coupling catalytic cycles.

References

Synthesis of Bioactive Molecules Using 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the versatile scaffold, 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. This starting material is a valuable building block for the development of a diverse range of therapeutic agents, particularly in the fields of oncology and kinase inhibition. The sequential and regioselective displacement of the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring allows for the introduction of various functional groups, leading to the generation of libraries of compounds with distinct biological activities.

Overview of Synthetic Strategies

The primary synthetic route for derivatizing this compound involves nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms exhibit different reactivity, allowing for a controlled, stepwise introduction of substituents. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C6 position. This differential reactivity can be exploited to achieve regioselective synthesis.

Common nucleophiles employed in these reactions include primary and secondary amines, anilines, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). Microwave irradiation can also be employed to accelerate these reactions.

A subsequent substitution at the C6 position can be achieved under more forcing conditions, such as higher temperatures, to introduce a second, different substituent. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, can be utilized to form carbon-carbon or carbon-nitrogen bonds at the chloro-positions, further expanding the chemical diversity of the synthesized molecules.

Application in the Synthesis of Kinase Inhibitors

Derivatives of 2,4,6-trisubstituted pyrimidines are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy.[1][2] These compounds can target various kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development. The this compound scaffold can be used to synthesize potent Aurora kinase inhibitors.

A general synthetic approach involves the initial substitution of the C4-chloro group with a suitable amine, followed by the substitution of the C6-chloro group with another amine or other nucleophiles.

Experimental Protocol: Synthesis of a Generic N4, N6-Disubstituted-2-(piperidin-1-yl)pyrimidin-4,6-diamine

This protocol is a general guideline for the sequential nucleophilic aromatic substitution on this compound.

Materials:

-

This compound

-

Amine 1 (Nucleophile for C4 position)

-

Amine 2 (Nucleophile for C6 position)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethanol or Isopropanol

-

Dimethylformamide (DMF) (optional, for less reactive nucleophiles)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Monosubstitution at the C4 Position

-

To a solution of this compound (1.0 eq) in ethanol or isopropanol, add Amine 1 (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the 4-substituted-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate.

Step 2: Disubstitution at the C6 Position

-

To a solution of the 4-substituted-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add Amine 2 (1.5-2.0 eq) and TEA or DIPEA (2.0-3.0 eq).

-

Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) or use microwave irradiation. Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction as described in Step 1 (points 3-5).

-

Purify the crude product by silica gel column chromatography to yield the desired N4, N6-disubstituted-2-(piperidin-1-yl)pyrimidin-4,6-diamine.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and biological activity of bioactive molecules derived from dichloropyrimidine scaffolds, analogous to what can be achieved starting from this compound.

| Compound Class | Target | Starting Material Analogue | Synthetic Yield (%) | Biological Activity (IC50) | Reference |

| Pyrimidine Derivatives | Aurora A Kinase | 2,4,6-Trichloropyrimidine | 26-58% | < 200 nM | [3] |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Substituted Pyridines | - | 11.4 - 34.6 nM | [2] |

| 4-Aminopyrazolo[3,4-d]pyrimidines | Anticancer (Renal Cancer) | 4,6-Dichloropyrimidine-5-carboxylic acid | - | - | [4] |

| 2,4,6-Trisubstituted Pyrimidines | BACE-1 | Dichloropyrimidines | - | Inhibition at 10µM | [5] |

| Pyrimidine Derivatives | Anticancer (Various Cell Lines) | 4,6-Dichloropyrimidine | - | EC50 = 4 - 8 µM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Many pyrimidine-based kinase inhibitors are designed to target components of this pathway.[7]

Caption: RAF-MEK-ERK signaling pathway and potential inhibition points for pyrimidine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive molecules from this compound.